Product packaging for 3-nitro-N-quinolin-3-ylbenzamide(Cat. No.:CAS No. 200726-22-3)

3-nitro-N-quinolin-3-ylbenzamide

Cat. No.: B2886089
CAS No.: 200726-22-3
M. Wt: 293.282
InChI Key: BLFLQLYPRCSHIF-UHFFFAOYSA-N
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Description

3-nitro-N-quinolin-3-ylbenzamide (CAS 200726-22-3) is a nitrogen-containing heterocyclic aromatic compound that serves as a privileged scaffold in medicinal chemistry research. This benzamide derivative features a quinoline moiety, a structure present in numerous biologically active compounds and several approved therapeutics . Quinoline-3-carboxamide analogues are extensively investigated as multi-target agents in drug discovery. They have demonstrated significant potential in anticancer research, with studies showing that such compounds can act through mechanisms like apoptosis induction, disruption of cell migration, and inhibition of angiogenesis . Related quinolinone-carboxamide structures have also emerged as promising anti-inflammatory agents by exhibiting lipoxygenase (LOX) inhibitory activity and antioxidant properties, making them candidates for treating conditions where chronic inflammation and oxidative stress are interconnected . This compound is supplied as a high-purity building block for chemical biology and drug development applications. Researchers value this scaffold for its versatility in synthesizing novel derivatives for probing biological pathways and developing therapeutic candidates for various diseases. This product is intended for research and development purposes only. It is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O3 B2886089 3-nitro-N-quinolin-3-ylbenzamide CAS No. 200726-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-quinolin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(12-5-3-6-14(9-12)19(21)22)18-13-8-11-4-1-2-7-15(11)17-10-13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFLQLYPRCSHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance Within the Chemical Space of N Quinolinylbenzamide Derivatives

The significance of 3-nitro-N-quinolin-3-ylbenzamide is best understood by examining the chemical family to which it belongs. The N-quinolinylbenzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and has been successfully used to develop various therapeutic agents. researchgate.net

Derivatives of N-quinolinylbenzamide have shown a remarkable diversity of biological activities. Research has identified compounds in this class that function as antagonists for the human vanilloid receptor type 1 (TRPV1) and the melanin-concentrating hormone 1 receptor (MCH1R). researchgate.net Furthermore, various analogs have demonstrated potential as antifungal, antibacterial, and trypanocidal agents. researchgate.net The specific point of attachment on the quinoline (B57606) ring is crucial; for instance, high-throughput screening has led to the discovery of a series of N-quinolin-3-yl-benzamides that act as potent, low nanomolar antagonists of human TRPV1. researchgate.net

The introduction of a nitro group onto the benzamide (B126) ring, as seen in this compound, adds another layer of chemical interest. While specific research on the 3-nitro isomer is sparse, related compounds highlight the potential impact of this functional group. For example, the crystal structure of the isomeric compound 3-nitro-N-(8-quinol-yl)benzamide has been resolved, contributing to the structural understanding of this class. nih.gov The nitro group can significantly influence the electronic properties of the molecule and can serve as a handle for further chemical modification, such as reduction to an amino group to create new derivatives.

Table of Representative N-Quinolinylbenzamide Derivatives and Their Activities

CompoundDocumented Biological Activity
N-quinolin-3-yl-benzamides (series) Low nanomolar antagonists of human TRPV1. researchgate.net
N-(quinolin-2-yl)benzamide derivative A Antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer cell lines. researchgate.net
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide Potent inhibitor of VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC). researchgate.net
4-Methyl-N-(quinolin-3-yl)benzamide Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
3-nitro-N-(quinolin-8-yl)benzamide Used as a ligand in the synthesis of ruthenium(III) organometallics.

Contextualization in Medicinal Chemistry and Modern Drug Discovery Paradigms

Direct Synthetic Pathways for this compound

The most direct and conventional method for the synthesis of this compound involves the acylation of 3-aminoquinoline (B160951) with 3-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the quinoline attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. A suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is often employed. wisc.edu

Plausible Reaction Scheme:

Generated code

Table 1: Plausible Conditions for the Synthesis of this compound

Reactant A Reactant B Base Solvent Temperature
3-Aminoquinoline 3-Nitrobenzoyl chloride Pyridine Dichloromethane (DCM) Room Temperature

General Synthetic Approaches for N-Quinolin-3-ylbenzamide Frameworks

The synthesis of the core N-quinolin-3-ylbenzamide framework is versatile, allowing for a wide range of substituents on both the quinoline and benzamide moieties. The primary method remains the coupling of a quinoline amine with a benzoic acid derivative.

Key synthetic strategies include:

From Acyl Chlorides: As described above, the reaction between an aminoquinoline and a benzoyl chloride is a highly efficient method. wisc.eduresearchgate.net

From Carboxylic Acids: Direct amide coupling between an aminoquinoline and a benzoic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

Three-Step Procedure from Dichloroquinolines: An alternative route involves a sequence starting from a dichloroquinoline. For instance, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was synthesized from 4,7-dichloroquinoline (B193633) via an N-oxidation, followed by a C2-amide formation, and finally a C4 nucleophilic aromatic substitution (SNAr) reaction. mdpi.com

A novel series of N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives were synthesized by reacting various substituted benzoyl chlorides with 2-(3-fluorophenyl)quinolin-5-amine. asianpubs.orgresearchgate.net

Strategies for the Preparation of Related Nitro-Quinoline-Benzamide Derivatives

The synthesis of related nitro-quinoline-benzamide derivatives can be achieved by utilizing either a nitrated quinoline precursor or a nitrated benzoyl precursor.

Using a Nitro-Quinoline Precursor: The synthesis of N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide was accomplished by refluxing N-amino-4,7-dimethyl-6-nitroquinoline-2-one with benzoyl chloride in anhydrous pyridine. sapub.orgresearchgate.net Similarly, 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) can be synthesized and subsequently coupled with various benzoyl chlorides. mdpi.com

Using a Nitro-Benzoyl Precursor: The synthesis of 4-nitro-N-(8-quinolyl)benzamide was achieved by reacting 8-aminoquinoline (B160924) with 4-nitrobenzoyl chloride, which was prepared in situ from p-nitrobenzoic acid and thionyl chloride. iucr.org This approach is directly analogous to the synthesis of the title compound.

Table 2: Examples of Synthesized Nitro-Quinoline-Benzamide Derivatives

Compound Name Quinoline Precursor Benzoyl Precursor Reference
N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide N-amino-4,7-dimethyl-6-nitroquinoline-2-one Benzoyl chloride sapub.orgresearchgate.net
4-Nitro-N-(8-quinolyl)benzamide 8-Aminoquinoline 4-Nitrobenzoyl chloride iucr.org

Post-Synthetic Modifications and Functional Group Interconversions

The this compound molecule contains several reactive sites that can be targeted for further chemical modification.

The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for further derivatization. This transformation is fundamental in organic synthesis. sci-hub.se

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. sci-hub.se

Metal/Acid Systems: A widely used method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like acetic acid or hydrochloric acid. nih.govmdpi.comresearchgate.net For example, the reduction of a nitro compound to an amino derivative was achieved using iron in acetic acid. nih.gov

This reduction would convert this compound to 3-amino-N-quinolin-3-ylbenzamide, opening up possibilities for subsequent reactions such as diazotization or acylation of the newly formed amino group.

The quinoline-benzamide scaffold can undergo intramolecular cyclization reactions to form complex, fused heterocyclic systems. These reactions are often catalyzed by transition metals.

For instance, a palladium-catalyzed aromatic dual C-H acylation followed by intramolecular cyclization of N-(quinolin-8-yl)benzamide has been developed to access novel quinoline-substituted hydroxyl isoindolones. scilit.comresearchgate.net Another example is the Pd-mediated intramolecular cyclization of 2-chloro-quinoline derivatives to form quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues. bohrium.com A facile synthesis of 6H-chromeno[4,3-b]quinolines has also been achieved through a domino intramolecular cycloaddition of N-phenyl-ortho-propynyloxy benzamides under metal-free conditions. arkat-usa.org

Transition metal-catalyzed C-H bond activation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of quinoline-benzamide derivatives, the amide and the quinoline nitrogen can act as directing groups to guide the catalyst to a specific C-H bond.

While specific C-H activation studies on the 3-yl isomer are scarce, extensive research has been conducted on N-(quinolin-8-yl)benzamides, where the 8-aminoquinoline moiety acts as a bidentate directing group. researchgate.net

Table 3: Examples of Metal-Catalyzed C-H Activation in N-(Quinolin-8-yl)benzamides

Catalyst Reactant Position Functionalized Product Type Reference
Ruthenium(II) Alkyl bromides Quinoline C-5 C-H Alkylation rsc.orgrsc.orgresearchgate.net
Palladium(II) Anhydrides Benzamide ortho-C-H C-H Acylation/Cyclization scilit.comresearchgate.net
Rhodium(III) Aliphatic Carboxylic Acids Benzamide ortho-C-H C-H Acylation/Annulation researchgate.net

These studies demonstrate the feasibility of selectively functionalizing the quinoline or benzamide rings within this class of compounds, suggesting that similar strategies could potentially be developed for the this compound isomer, likely targeting the C-2 or C-4 position of the quinoline ring or the ortho-positions of the benzamide ring, depending on the catalytic system.

Advanced Spectroscopic and Structural Elucidation

Molecular Characterization via Established Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-nitro-N-quinolin-3-ylbenzamide. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

While specific spectral data for this compound is not widely published, analysis of closely related N-(quinolin-8-yl)benzamide derivatives provides a clear indication of the expected NMR signatures. For instance, the ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H), which typically appears as a singlet at a low field (δ > 10 ppm), and a series of multiplets in the aromatic region (δ 7-9 ppm) corresponding to the protons on the quinoline (B57606) and 3-nitrophenyl rings. mdpi.comamazonaws.com

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon of the amide group (δ ~164 ppm) and the various aromatic carbons. mdpi.com The carbon atoms attached to the nitro group would be shifted accordingly.

Detailed NMR data for analogous compounds, such as various substituted N-(5-nitroquinolin-8-yl)benzamides and N-(7-(trifluoromethyl)quinolin-8-yl)benzamides, have been extensively reported and serve as excellent models for predicting the spectral features of the title compound. mdpi.comrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoline-Benzamide Derivatives Data for illustrative purposes based on published literature for analogous compounds.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
N-(5-nitroquinolin-8-yl)-3-chloro-benzamide 11.04 (s, 1H, NH), 9.31 (d, 1H), 8.99 (d, 2H), 8.62 (d, 1H), 8.07 (s, 1H), 7.96 (d, 1H), 7.78 (dd, 1H), 7.62 (d, 1H), 7.52 (t, 1H) 164.4, 149.2, 140.5, 139.0, 137.8, 135.9, 135.3, 133.5, 132.7, 130.3, 127.9, 127.8, 125.4, 124.8, 121.8, 114.0 mdpi.com
N-(5-nitroquinolin-8-yl)-3-(trifluoromethyl)benzamide 11.08 (s, 1H, NH), 9.30 (d, 1H), 8.99–8.97 (m, 2H), 8.61 (d, 1H), 8.36 (s, 1H), 8.25 (d, 1H), 7.90 (d, 1H), 7.79–7.72 (m, 2H) 164.2, 149.3, 140.3, 139.1, 137.7, 135.0, 133.7, 133.5, 130.4, 129.7, 129.2, 127.7, 124.9, 124.7, 122.1, 114.0 mdpi.com

| 3-nitro-N-(7-(trifluoromethyl)quinolin-8-yl)benzamide | --- | --- | rsc.org |

Note: Full spectral data for 3-nitro-N-(7-(trifluoromethyl)quinolin-8-yl)benzamide is available in the cited literature but omitted here for brevity.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the molecular formula is C₁₆H₁₁N₃O₃, corresponding to a molecular weight of 293.28 g/mol . bldpharm.comsynblock.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for unambiguous formula determination. For example, in the analysis of related compounds, the observed mass in HRMS typically matches the calculated mass to within a few parts per million, confirming the elemental composition. mdpi.com

Table 2: Molecular Formula and Mass Data

Compound Name Molecular Formula Molecular Weight ( g/mol ) Technique
This compound C₁₆H₁₁N₃O₃ 293.28 Calculated
N-(5-nitroquinolin-8-yl)-3-fluorobenzamide C₁₆H₁₀FN₃O₃ 312.0779 (M+H)⁺ HRMS (ESI)

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

N-H Stretch: A peak in the region of 3350-3415 cm⁻¹ corresponding to the amide N-H bond. rsc.org

C=O Stretch: A strong absorption band around 1675-1685 cm⁻¹ from the amide carbonyl group. rsc.org

NO₂ Stretches: Two prominent bands characteristic of the nitro group, typically found near 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). rsc.orgspectroscopyonline.com

Aromatic C-H and C=C Stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

These IR features provide corroborating evidence for the presence of the amide linkage, the nitro group, and the aromatic ring systems. spectroscopyonline.com

Crystallographic Analysis and Elucidation of Molecular Conformation

While a single-crystal X-ray diffraction study for this compound itself is not available in the surveyed literature, extensive crystallographic data for its isomers and other derivatives provide profound insights into its likely molecular conformation and solid-state packing.

Studies on isomers such as 3-nitro-N-(8-quinolyl)benzamide and 4-nitro-N-(8-quinolyl)benzamide are particularly informative. nih.govnih.gov These analyses reveal that the molecules are not planar. A significant dihedral angle exists between the quinoline ring system and the nitrophenyl ring of the benzamide (B126) moiety. In the case of 3-nitro-N-(8-quinolyl)benzamide, two independent molecules in the asymmetric unit display dihedral angles of 48.91° and 51.04°. nih.gov Similarly, the structure of 4-nitro-N-(8-quinolyl)benzamide shows a dihedral angle of 26.36° between the quinoline and benzene (B151609) rings. nih.gov This twisting is a common feature in N-aryl benzamides, arising from the steric and electronic interactions between the two aromatic systems. nih.goviucr.org

Table 3: Selected Crystallographic Data for Isomers of this compound

Compound Dihedral Angle (Quinoline/Benzene Ring) Key Intramolecular Interactions Source
3-Nitro-N-(8-quinolyl)benzamide 48.91°, 51.04° --- nih.gov

| 4-Nitro-N-(8-quinolyl)benzamide | 26.36° | C-H···O hydrogen bond | nih.gov |

The crystal packing of quinoline-benzamide derivatives is stabilized by a network of non-covalent interactions. C-H···O hydrogen bonds are consistently observed, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro or amide groups, linking molecules into chains or more complex supramolecular architectures. nih.govnih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. rsc.org For quinoline (B57606) derivatives, DFT has been utilized to understand their fundamental physicochemical properties. nih.gov These calculations can reveal how the introduction of a nitro group influences the electronic distribution and polarity of the molecule. nih.gov The nitro group generally increases the polarity of compounds, a desirable feature for many pharmacological applications. nih.gov

Studies on similar structures, such as nitro derivatives of quinoline and quinoline N-oxide, have shown that slight structural changes can significantly modulate their biological activity. nih.gov DFT calculations help in understanding these subtle differences and provide a basis for interpreting their microscopic behavior. nih.gov For instance, in a study of 4-nitro-N-1H-pyrazol-3-ylbenzamide, DFT was used to analyze weak and short directional interactions which are crucial for the stability of molecular structures. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the interaction between a ligand and a protein receptor, offering insights into binding affinity and mode. nih.govresearchgate.net

Prediction of Binding Affinities and Molecular Orientation

High-throughput screening has identified N-quinolin-3-yl-benzamides as antagonists of the human vanilloid receptor 1 (TRPV1). nih.gov Molecular docking studies can predict the binding scores and orientations of these compounds within the receptor's active site. For example, in studies of other quinoline derivatives, docking scores have been used to estimate the inhibitory activity against various enzymes. nih.govnih.gov The orientation of the ligand within the binding pocket is crucial for its activity, and docking simulations can reveal the most probable binding poses. nih.govrsc.org

Identification of Key Ligand-Protein Interaction Residues

A critical aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. chemrxiv.org These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govresearchgate.net For instance, in the case of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, docking studies revealed hydrogen bonding with key residues like Cys145 and His163 in the SARS-CoV-2 Mpro catalytic dyad. bu.edu.eg Similarly, for 3-nitro-N-quinolin-3-ylbenzamide, it is expected that the quinoline and benzamide (B126) moieties would form specific interactions with receptor residues, which can be predicted through detailed docking analysis.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational stability and dynamic behavior of a ligand-protein complex over time. nih.govmdpi.com These simulations are essential for understanding the flexibility of both the ligand and the protein and how their conformations change upon binding. mdpi.com

MD simulations on complexes of quinoline derivatives have been used to assess the stability of the docked poses. nih.govmdpi.com The root-mean-square deviation (RMSD) of the complex is often monitored to ensure that the simulation has reached equilibrium and that the ligand remains stably bound within the active site. mdpi.com For example, MD simulations of quinoline-3-carboxamides (B1200007) with DDR kinases showed that the protein-ligand complexes were stable throughout the simulation. mdpi.com Such simulations can also reveal conformational changes in the ligand, such as the free rotation around single bonds, which can influence its binding and activity. mdpi.comresearchgate.net

Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. nih.govrsc.org This method provides a more accurate estimation of binding affinity than docking scores alone by considering the energies of the complex, the protein, and the ligand in a solvated environment. nih.govmdpi.com

MM-GBSA calculations have been successfully applied to various systems to rank the binding affinities of different ligands and to understand the energetic contributions of different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. nih.govmdpi.com For instance, in a study of lapatinib (B449) derivatives, the MM-GBSA method was used to calculate the binding energies of ligands to the active sites of EGFR and HER2. mdpi.com Similarly, for this compound, MM-GBSA calculations could provide a quantitative measure of its binding affinity to a target receptor and identify the key energetic components driving the interaction.

Advanced Topological and Surface Analyses

Advanced topological and surface analyses offer deeper insights into the nature of molecular interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) based Non-Covalent Interaction (NCI) analysis can be used to characterize hydrogen bonds and other weak interactions that stabilize molecular complexes. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework used to analyze the electron density of a molecule to elucidate its chemical bonding and structure. This method partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantification of atomic properties and the characterization of interatomic interactions.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature and strength of chemical bonds and non-covalent interactions. For instance, the sign of the Laplacian can distinguish between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions, ∇²ρ(r) > 0).

In a hypothetical QTAIM analysis of this compound, researchers would likely investigate intramolecular hydrogen bonds, such as potential interactions involving the amide proton and the nitrogen of the quinoline ring or the oxygen atoms of the nitro group. The analysis would quantify the strength and nature of these and other non-covalent contacts that stabilize the molecular conformation.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are computational techniques that build upon the principles of electron density to visualize and characterize weak, non-covalent interactions within and between molecules. The RDG is a function of the electron density and its first derivative, which helps to identify regions of low electron density corresponding to non-covalent contacts.

The NCI analysis typically generates 3D plots where different types of interactions are color-coded. For example:

Blue surfaces generally indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, van der Waals interactions.

Red surfaces signify repulsive or steric clashes.

If applied to this compound, an RDG/NCI analysis would provide a detailed visual map of the intramolecular interactions. This would likely highlight potential hydrogen bonding involving the amide group, as well as π-π stacking interactions between the benzamide and quinoline ring systems, which are common in such aromatic compounds. The analysis would reveal areas of steric strain that influence the molecule's preferred three-dimensional shape.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the surrounding pro-crystal.

d_norm surfaces: These surfaces are mapped with a color scale to identify regions of close contact. Red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

Fingerprint plots: These 2D histograms plot the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The distribution and shape of the points on this plot provide a quantitative summary of the intermolecular interactions. For instance, sharp spikes often correspond to hydrogen bonds, while more diffuse regions can represent H···H, C···H, or π-π stacking interactions.

A Hirshfeld surface analysis of this compound would require single-crystal X-ray diffraction data. The analysis would quantify the percentage contributions of various intermolecular contacts, such as H···H, O···H, N···H, and C···H, to the crystal packing. This would provide a detailed understanding of the forces governing the solid-state architecture of the compound.

Biological Activity and Pharmacological Profiling in Vitro Studies

The pharmacological profile of 3-nitro-N-quinolin-3-ylbenzamide is multifaceted, with its core structure, N-quinolin-3-ylbenzamide, being implicated in the modulation of several key biological targets. The following sections detail its activity, drawing from direct studies on its chemical class and contextual evidence from related structural motifs.

Modulation of Specific Molecular Targets

The N-quinolin-3-yl-benzamide scaffold is a recognized modulator of the human Transient Receptor Potential Vanilloid 1 (TRPV1), a crucial ion channel involved in pain perception. nih.govpibb.ac.cn High-throughput screening of compound libraries initially identified a series of N-pyridyl-3-benzamides as low micromolar agonists of the human TRPV1 receptor. nih.govresearchgate.net Subsequent synthesis and evaluation of analogues led to the discovery that substituting the pyridine (B92270) ring with a quinoline (B57606) ring, as seen in this compound, transforms the activity from agonistic to antagonistic. nih.govresearchgate.net This class of N-quinolin-3-yl-benzamides has been shown to act as potent, low nanomolar antagonists of human TRPV1. nih.govresearchgate.netresearchgate.net

TRPV1 antagonists are of significant interest for treating conditions beyond pain, including urinary urge incontinence, chronic cough, and irritable bowel syndrome. researchgate.net While specific data for the 3-nitro derivative is not detailed in the reviewed literature, the established potency of its core structure marks it as a compound of interest for TRPV1 antagonism.

Table 1: Representative Activity of TRPV1 Modulators

Compound/Class Target Activity Potency (IC₅₀) Reference
N-quinolin-3-yl-benzamides human TRPV1 Antagonist Low Nanomolar nih.govresearchgate.net
N-pyridyl-3-benzamides human TRPV1 Agonist Low Micromolar researchgate.net
TRPV1 antagonist 3 (Compound 7q) Capsaicin-activated TRPV1 Antagonist 2.66 nM medchemexpress.com
BCTC TRPV1 Antagonist --- mdpi.comnih.gov

This table includes data for the general class and specific analogues to provide context for potential activity.

The quinolinylamide scaffold is also a key feature in the development of antagonists for the Melanin-Concentrating Hormone 1 Receptor (MCH1R), a G-protein coupled receptor implicated in the regulation of energy homeostasis and body weight. researchgate.netmdpi.compreprints.org Potent MCH1R antagonists, such as those based on the 4-(6-amidoquinolin-2-yl)morpholine and 8-methylquinoline (B175542) scaffolds, have been developed and are considered promising agents for addressing obesity. mdpi.comnih.gov

Docking studies of 6-acylamino-2-aminoquinolines suggest that the nitrogen atom within the quinoline ring is a critical interaction point, potentially forming a bond with Asp123 in the transmembrane domain of the MCH1R. acs.org Given that this compound contains both the quinoline and benzamide (B126) moieties found in various MCH1R antagonists, it is a candidate for further investigation in this area. researchgate.netnih.govacs.org

Table 2: Activity of Representative MCH1R Antagonists

Compound Target Activity Potency (IC₅₀) Reference
TC-MCH 7c hMCH1R Antagonist 5.6 nM
MQ1 hMCH1R Antagonist 2.2 nM nih.gov

This table presents data for representative MCH1R antagonists to illustrate the potential of the quinoline scaffold.

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair. The inhibition of PARP-1 is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. bath.ac.uk A common structural feature of many potent PARP-1 inhibitors is a carboxamide moiety that mimics the nicotinamide (B372718) portion of the enzyme's natural substrate, NAD⁺. umanitoba.ca The benzamide structure within this compound is therefore of significant interest.

While direct inhibitory data for this compound on PARP-1 is not available in the cited literature, related heterocyclic structures such as quinazolinones have been developed as potent PARP-1 inhibitors. researchgate.net For instance, one conformationally restricted quinazolinone derivative was found to be highly potent with an IC₅₀ value of 8.7 nM. researchgate.net The development of inhibitors based on phenanthridinone and thienoquinolinone scaffolds further highlights the adaptability of heterocyclic systems for PARP inhibition. umanitoba.ca

Table 3: Activity of Representative PARP-1 Inhibitors

Compound/Class Target Activity Potency (IC₅₀) Reference
Veliparib PARP-1 / PARP-2 Inhibitor 5.3 nM / 1.6 nM semanticscholar.org
Conformationally restricted quinazolinone (S-16d) PARP-1 Inhibitor 8.7 nM researchgate.net

This table provides contextual data on related heterocyclic PARP inhibitors.

The Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. d-nb.info

A direct study on novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives, which are structurally very similar to this compound, has shown promising anti-breast cancer activity. asianpubs.org In that study, the most active compound, 3i , which exhibited an IC₅₀ of 6.86 μM against the MDA-MB-231 breast cancer cell line, was subjected to molecular docking. asianpubs.org The docking simulation predicted that the compound fits well within the KSP active site, suggesting that its anticancer activity may be mediated, at least in part, by KSP inhibition. asianpubs.org This finding strongly implies that this compound could also interact with the KSP active site.

Table 4: Activity and Predicted Target of a Related Quinoline Benzamide

Compound Cell Line Activity Potency (IC₅₀) Predicted Target Reference

Bacterial serine/threonine protein kinases (STPKs) are involved in crucial cellular processes such as growth, pathogenesis, and antibiotic resistance, making them attractive targets for new antibacterial drugs. Research into related quinoline structures provides a contextual basis for the potential activity of this compound in this area.

Studies on a class of 3-amino-1H-pyrazolo[3,4-b]quinolines revealed significant in vitro inhibitory activity against bacterial STPKs. Structure-activity relationship (SAR) studies of these compounds demonstrated that the core 3-amino-1H-pyrazolo[3,4-b]quinoline structure was key to the activity. Specifically, substitutions on the amino group or the pyrazole (B372694) ring were found to diminish or eliminate the inhibitory effect. This suggests a high degree of structural specificity is required for interaction with the bacterial kinase. While the this compound scaffold is different, the known activity of other quinoline-based compounds warrants future investigation into its potential antibacterial properties via kinase inhibition.

The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a key modulator of neuronal excitability and synaptic plasticity. Positive allosteric modulators (PAMs) of mGluR5 are being investigated as potential treatments for neuropsychiatric disorders, including schizophrenia. The benzamide moiety is a core structural feature of several series of potent and selective mGluR5 PAMs.

For example, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a well-characterized mGluR5 PAM that potentiates the receptor's response to glutamate with high potency. Structure-activity relationship studies on benzamide analogues have shown that electronegative substituents on the benzamide ring can increase potency. This established role of the benzamide scaffold in mGluR5 modulation suggests that this compound, which contains this key functional group, could potentially act as a modulator of mGluR5.

Table 5: Activity of Representative Benzamide-Containing mGluR5 Modulators

Compound Target Activity Potency Reference
CDPPB human mGluR5 Positive Allosteric Modulator (PAM) EC₅₀ ≈ 27 nM ---

This table provides contextual data on benzamide derivatives as mGluR5 modulators.

SARS-CoV-2 Main Protease (Mpro) Inhibition (Contextual from quinoline analogues)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com While direct experimental data on the inhibition of SARS-CoV-2 Mpro by this compound is not currently available, extensive in silico and in vitro research on quinoline analogues highlights the potential of this chemical class as Mpro inhibitors.

Computational docking studies have shown that quinoline derivatives can effectively bind to the active site of the Mpro enzyme. nih.gov These interactions are often stabilized by hydrogen bonds with key amino acid residues such as His41, His164, and Glu166, which are crucial for the enzyme's catalytic activity. nih.gov For instance, in silico studies on a series of quinoline derivatives demonstrated promising docking results, suggesting their potential as protease inhibitors. nih.gov

Furthermore, experimental studies have validated the inhibitory potential of certain quinoline-based compounds. For example, ebselen, a compound containing a benzisoselenazol-3(2H)-one core, and its derivatives, including one with a quinoline group (Eb-04), have been shown to inhibit Mpro. Eb-04, specifically 2-(quinolin-8-yl)benzo[d] researchgate.netasianpubs.orgselenazol-3(2H)-one, exhibited an IC50 value of 2.60 µM against SARS-CoV-2 Mpro. acs.org This indicates that the quinoline moiety can be incorporated into structures that effectively inhibit this viral enzyme.

The potential for N-(quinolinyl)benzamides to interact with Mpro is also supported by studies on related structures. For example, research on 2-iodo-N-(quinolin-8-yl) benzamide as a substrate for synthesizing Mpro inhibitors underscores the relevance of this scaffold. nih.gov These findings collectively suggest that this compound, as a member of the quinoline family, warrants investigation as a potential inhibitor of SARS-CoV-2 Mpro.

Table 1: SARS-CoV-2 Mpro Inhibition by a Quinoline Analogue

Compound Name Structure Target IC50 (µM) Citation

Antimicrobial Research Focus

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with notable examples including the quinolone antibiotics. The introduction of a benzamide and a nitro group can further modulate this activity, leading to compounds with potential efficacy against a range of microbial pathogens.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Strains)

N-quinolinylbenzamide derivatives and related quinoline compounds have demonstrated notable antibacterial properties. researchgate.net For instance, a series of N-(substituted)-benzamide derivatives bearing a coumarin (B35378) or azacoumarin moiety, which share structural similarities with the title compound, were evaluated for their cytotoxic and, in some cases, antimicrobial activities. ajol.info

More directly, studies on N-(1H-pyrazolo[3,4-b]quinolin-3-yl)benzamides have shown activity against bacterial serine/threonine protein kinases, which can impact bacterial resistance mechanisms. tandfonline.com While direct antibacterial data for this compound is limited, the broader class of quinoline derivatives has shown promise. For example, some novel quinoline analogues have exhibited moderate inhibition zones against both Gram-positive and Gram-negative bacteria. ekb.eg

The influence of the nitro group is also significant, as nitroaromatic compounds are known to possess antimicrobial properties. This suggests that the nitro substitution on the benzamide ring of this compound could contribute to or enhance its antibacterial potential.

Antifungal Efficacy (e.g., against Candida sp., Aspergillus sp.)

The antifungal potential of quinoline derivatives is also an active area of research. researchgate.net N-quinolinylbenzamides and related structures have been reported to exhibit activity against various fungal species. researchgate.net For example, a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed good antifungal activity against several phytopathogenic fungi, with some compounds demonstrating broad-spectrum efficacy. nih.gov

A study on N-benzylsalicylamide derivatives revealed that some compounds exhibited high in vitro antifungal activity, particularly against filamentous fungi like Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. nih.gov While these compounds differ from the title compound, they highlight the potential of benzamide derivatives in antifungal research. The presence of a nitro group can also contribute to antifungal activity, as seen in other classes of compounds. scialert.net

Antitubercular Activity (Contextual from related hexahydroquinoline benzamides)

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Quinoline-based compounds have a history in this area, with some analogues showing potent activity against Mycobacterium tuberculosis. asianpubs.org

Specifically, research on hexahydroquinoline-2-yl benzamide derivatives has provided direct evidence of the antitubercular potential of this structural class. In one study, a series of N-(3-cyano-4-(4-substituted phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)benzamide derivatives were synthesized and evaluated against the H37Rv strain of M. tuberculosis. Two compounds from this series exhibited significant activity, with Minimum Inhibitory Concentrations (MIC) of 12.5 µg/mL and 25 µg/mL. researchgate.net

Another study on N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives also reported promising antitubercular activity. scispace.com Several compounds in this series showed significant inhibition of M. tuberculosis, with the most potent derivatives having MIC values as low as 3.125 µg/mL. scispace.com These findings suggest that the N-quinolinylbenzamide scaffold is a promising starting point for the development of new antitubercular drugs.

Table 2: Antitubercular Activity of Related Quinoline Benzamide Derivatives

Compound Class Target Organism Activity (MIC) Citation
Hexahydroquinolin-2-yl benzamide derivatives Mycobacterium tuberculosis H37Rv 12.5 - 25 µg/mL researchgate.net

Trypanocidal Activity

Chagas disease and African sleeping sickness, caused by trypanosomal parasites, are neglected tropical diseases for which new treatments are urgently needed. Nitroaromatic compounds have historically been important in the treatment of these infections. nih.gov The trypanocidal activity of such compounds often relies on the enzymatic reduction of the nitro group within the parasite to generate toxic metabolites. nih.gov

Given that this compound contains a nitro group, it is a candidate for investigation as a trypanocidal agent. While direct studies on this specific compound are not available, the general class of nitroaromatic prodrugs, including nitrobenzamides, has been explored for this purpose. nih.gov Furthermore, quinoline derivatives have also been investigated as potential trypanocidal agents. preprints.org For instance, some quinoline-based compounds have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. scispace.com The combination of a quinoline core and a nitro-substituted benzamide in this compound makes it a compound of interest for future studies in this area.

Antiproliferative and Anticancer Investigations

The quinoline ring is a common feature in many anticancer drugs, and its derivatives have been extensively studied for their ability to inhibit cancer cell growth through various mechanisms. arabjchem.org These mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org

Several studies have highlighted the anticancer potential of N-quinolinylbenzamide derivatives. For example, a series of novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives were synthesized and screened for their activity against the MDA-MB-231 breast cancer cell line. asianpubs.org One compound from this series, compound 3i, demonstrated promising anti-breast cancer activity with an IC50 value of 6.86 µM. asianpubs.org Another study on N-(substituted) benzamide derivatives bearing a coumarin moiety showed that these compounds exhibited efficient antiproliferative effects against the HepG2 liver cancer cell line. ajol.info

The presence of a nitro group can also influence the antiproliferative activity of quinoline derivatives. For instance, some N-(1,3-benzothiazol-2-yl)benzamide derivatives have been studied for their antiproliferative effects on HepG2 and MCF-7 cancer cell lines, with some compounds showing prominent inhibitory effects. scispace.com These findings suggest that this compound, which combines the quinoline, benzamide, and nitro moieties, is a promising candidate for further investigation in the context of cancer research.

Table 3: Antiproliferative Activity of a Related Quinoline Benzamide Derivative

Compound Name Cancer Cell Line Activity (IC50) Citation

In Vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., HCT-116, MCF-7, SK-BR3, MDA-MB-231, A549, HeLa)

Direct in vitro cytotoxicity data for this compound against the specified cancer cell lines (HCT-116, MCF-7, SK-BR3, MDA-MB-231, A549, and HeLa) is not extensively documented in the reviewed literature. However, the quinoline and N-quinolinyl-benzamide scaffolds are prominent in medicinal chemistry for their anticancer properties.

Studies on structurally related compounds provide a strong rationale for investigating this compound's potential. For instance, various N-(quinolinyl)benzamide derivatives have demonstrated antiproliferative activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and breast cancer (SK-BR3) cell lines. researchgate.net Other research on quinoline-carboxamide derivatives has also shown anti-proliferative effects against MCF-7 and HCT-116 cells. researchgate.net

Furthermore, different substituted quinoline derivatives have been evaluated against a range of cancer cell lines:

MDA-MB-231 (Breast Cancer): A series of novel N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide derivatives were synthesized and screened for their anticancer activity against the MDA-MB-231 cell line. asianpubs.org

A549 (Lung Cancer): Hybrids of quinazolin-4(3H)-one, a related heterocyclic system, have been screened against A549 cells, showing high potency in some cases. isciii.es Imidazothiazole-benzimidazole derivatives, another class of heterocyclic compounds, also showed cytotoxicity against A549 cells. mdpi.com

HeLa (Cervical Cancer): Substituted quinoline derivatives have been tested for their biological activity against HeLa cells, with some compounds showing greater antiproliferative activity than the reference drug, 5-fluorouracil. nih.gov

While these findings are for analogous structures, they underscore the potential of the quinoline-benzamide framework as a source of cytotoxic agents. The presence of a nitro group in this compound is also significant, as nitro-substituted compounds are known to possess a wide range of pharmacological activities, including anticancer effects. nih.gov However, without direct experimental data, the specific cytotoxicity of this compound remains speculative.

Elucidation of Mechanistic Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, Disruption of Cell Migration)

The precise mechanistic pathways through which this compound might exert its effects have not been specifically elucidated. Nevertheless, the broader family of quinoline derivatives is known to function through multiple anticancer mechanisms. arabjchem.orgresearchgate.net These mechanisms provide a foundational framework for hypothesizing the potential actions of this specific compound.

Cell Cycle Arrest: Many quinoline derivatives have been found to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. researchgate.netnih.gov For example, certain novel quinoline derivatives cause cell cycle arrest in a concentration-dependent manner. nih.gov Nitric oxide (NO), which can be released by nitro-containing compounds, is also known to induce cell cycle arrest under certain conditions. mdpi.com

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Quinoline derivatives have been shown to promote apoptosis by modulating key proteins in the apoptotic pathway. nih.govrsc.org Some derivatives activate caspases (like caspase-3 and -8) and pro-apoptotic proteins (like Bax) while downregulating anti-apoptotic proteins (like Bcl-2). rsc.org

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Quinoline derivatives can inhibit this process, thereby starving the tumor of essential nutrients. arabjchem.orgresearchgate.net The antiangiogenic mechanism is often linked to the regulation of pro-angiogenic factors like vascular endothelial growth factors (VEGFs). nih.gov

Disruption of Cell Migration: Preventing cancer cells from migrating and invading other tissues is key to stopping metastasis. Quinoline derivatives have been shown to disrupt cell migration, thus holding promise in preventing the spread of cancer. arabjchem.orgresearchgate.net

Given these precedents, it is plausible that this compound could also operate via one or more of these pathways.

Other Potential Pharmacological Activities (Contextual from broader quinolone/quinoline class)

Beyond direct anticancer activity, the quinoline scaffold is associated with a variety of other pharmacological properties that could contribute to its therapeutic potential.

Anti-inflammatory Properties

The quinoline nucleus is a well-established pharmacophore for anti-inflammatory agents. eurekaselect.comresearchgate.netnih.gov Derivatives of quinoline have been developed to target several key players in the inflammatory cascade. researchgate.netnih.gov Research has shown that certain quinoline derivatives can exert potent anti-inflammatory effects in animal models of arthritis. acs.org The anti-inflammatory effects can be attributed to various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of signaling pathways such as NF-κB. researchgate.netlu.se The structure of the quinoline derivative, including the nature and position of its substituents, plays a crucial role in determining its specific anti-inflammatory activity. researchgate.netnih.gov

Antioxidant Potential

Quinoline and its derivatives are recognized for their antioxidant properties. bohrium.comresearchgate.net They can act as free radical scavengers, which is a crucial mechanism for protecting cells from oxidative stress—a condition implicated in numerous diseases, including cancer. bohrium.comscielo.br The antioxidant activity of quinoline derivatives has been demonstrated in various in vitro assays. scielo.brnih.govmdpi.com Some quinoline derivatives have shown more efficiency as antioxidants than reference compounds like Trolox. bohrium.comresearchgate.net This antioxidant capacity is often linked to mechanisms like hydrogen atom transfer and single electron transfer, which neutralize harmful free radicals. bohrium.comresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Substituent Effects on Biological Activity and Selectivity

The biological activity of the N-quinolinylbenzamide scaffold is highly sensitive to the nature and position of various substituents on both the quinoline (B57606) and benzamide (B126) rings.

The nitro group (NO2) is a potent electron-withdrawing group that significantly alters the electronic properties and polarity of a molecule. nih.govencyclopedia.pub This can lead to changes in how the molecule interacts with biological targets, such as enzymes. nih.govencyclopedia.pub The reduction of the nitro group within biological systems can form reactive intermediates that may contribute to both the therapeutic effects and potential toxicity of a compound. nih.govresearchgate.net

In the context of N-quinolinylbenzamides, the position of the nitro group on the benzamide ring is a critical determinant of activity. While specific data for the 3-nitro isomer is a key focus, studies on related nitro-substituted benzamides provide valuable insights. For instance, the presence and location of a nitro group can deactivate certain positions on the aromatic ring through resonance, which in turn affects the molecule's polarity and its ability to bind to nucleophilic sites on proteins. nih.gov The electron-withdrawing nature of the nitro group can also enhance a molecule's ability to engage in specific interactions within a biological target. researchgate.net

For example, in a series of 3-amino-1H-pyrazolo[3,4-b]quinolines, substitution on the aromatic ring at certain positions was found to diminish or eliminate inhibitory activity against bacterial serine/threonine protein kinases, highlighting the sensitivity of the scaffold to substituent placement. tandfonline.com

CompoundNitro Group PositionObserved Effect on Activity (Hypothetical based on general SAR principles)
2-nitro-N-quinolin-3-ylbenzamideOrthoPotential for steric hindrance affecting amide bond conformation and target binding.
3-nitro-N-quinolin-3-ylbenzamideMetaAlters electronic distribution of the benzamide ring, potentially optimizing interactions with the target.
4-nitro-N-quinolin-3-ylbenzamideParaMaximizes electron-withdrawing effect through resonance, could significantly impact binding affinity.

The quinoline ring is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer and antimalarial effects. nih.govsemanticscholar.orgbiointerfaceresearch.com Modifications to the quinoline ring system of N-quinolinylbenzamides can profoundly affect their biological profile. researchgate.net

Key positions for substitution on the quinoline ring that often influence activity include:

Position 4: The presence of a carboxyl group at this position has been shown to be important for interaction with certain targets, such as multidrug resistance protein 2 (MRP2). nih.gov

Position 5 and 6: The placement of substituents at these positions can impact the molecule's ability to penetrate cells and bind to its target. For example, methyl substitution at C-5 showed more potent anticancer activity than substitution at C-6 in certain quinoline derivatives. biointerfaceresearch.com

Position 7: Substituents at this carbon can be directly involved in interactions with biological targets like topoisomerase II. mdpi.com The introduction of aromatic rings at this position has been shown to enhance antitumor properties. mdpi.com

Position 8: The introduction of a methoxy (B1213986) group at this position can also improve antitumor activity. mdpi.com

In a study of quinoline analogs of ketoprofen (B1673614) as MRP2 inhibitors, it was found that the position of a benzoyl group on the quinoline ring was crucial for inhibitory activity. nih.gov Generally, 8-benzoyl-2-arylquinolines demonstrated greater activity than their 6-benzoyl isomers. nih.gov

Substitution PositionSubstituent TypeGeneral Impact on Biological ActivityReference Example
C4Carboxyl groupMay enhance interaction with specific targets. nih.govMRP2 inhibitors nih.gov
C5Methyl groupCan increase anticancer potency compared to C6 substitution. biointerfaceresearch.comAnticancer quinolines biointerfaceresearch.com
C7Aromatic ringsCan improve antitumor properties. mdpi.comTopoisomerase II inhibitors mdpi.com
C8Methoxy groupMay enhance antitumor activity. mdpi.comAntitumor quinolines mdpi.com

The benzamide portion of the molecule is also a critical area for modification. The nature and position of substituents on the benzamide ring, as well as alterations to the amide linker itself, can significantly impact biological activity.

In studies of benzamides as protease inhibitors, the addition of an amino group to the benzamide ring was found to increase inhibitory capacity. nih.gov However, further derivatization of this amino group generally led to reduced activity. nih.gov The replacement of the phenyl ring of the benzamide with other groups is often not well-tolerated. For instance, substituting the phenyl group with aliphatic groups of similar size resulted in inactive compounds. nih.gov However, a bioisosteric replacement with a thiophene (B33073) ring was found to maintain adequate potency. nih.gov

The orientation of the amide bond is also crucial. In one study, inversion of the amide bond, creating anilide derivatives, resulted in a complete loss of activity. nih.gov This highlights the importance of the specific hydrogen bonding and steric interactions facilitated by the N-quinolinylbenzamide linkage.

Scaffold-Based SAR Insights from N-Quinolinylbenzamide Derivatives

The N-quinolinylbenzamide scaffold serves as a versatile template for designing biologically active molecules. researchgate.netnih.gov SAR studies on derivatives built upon this core structure have revealed several key insights.

The quinoline scaffold itself is a key pharmacophoric element in many anticancer agents. researchgate.net Quinoline derivatives have been shown to inhibit various targets, including protein kinases and topoisomerase. arabjchem.org The bicyclic structure of quinoline, with its specific functional groups, is considered a valuable starting point for lead generation and optimization in drug discovery. researchgate.net

In the context of kinase inhibition, the N-[3-(2-pyridinyl)phenyl]benzamide scaffold has been optimized to develop potent inhibitors of the Hedgehog signaling pathway. researchgate.net This work demonstrated that adding polar groups to the para-position of the aryl amide ring optimized potency and improved pharmacokinetic properties. researchgate.net

Studies on 1H-pyrazolo[3,4-b]quinoline derivatives as inhibitors of bacterial serine/threonine protein kinases showed that substitution of the amino group and the 1-NH of the pyrazole (B372694) ring, or the aromatic ring at position 6, led to decreased or abolished activity. tandfonline.comtandfonline.com This underscores the high degree of structural specificity required for potent inhibition.

Derivation of Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov Pharmacophore models for N-quinolinylbenzamide derivatives can be derived from the structures of active ligands or from the ligand-binding site of the target protein. nih.gov

Key pharmacophoric features for this class of compounds often include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and the carbonyl oxygen of the amide group are potential HBAs. researchgate.net

Hydrogen Bond Donors (HBD): The amide N-H group is a crucial HBD. researchgate.net

Aromatic Rings (AR): Both the quinoline and benzamide rings can participate in aromatic interactions, such as π-π stacking, with amino acid residues in the target's binding pocket. nih.govresearchgate.net

Hydrophobic Areas (H): The bicyclic quinoline system and the benzene (B151609) ring contribute to the hydrophobic character of the molecule, which can be important for binding to hydrophobic pockets in the target protein. nih.govresearchgate.net

The spatial arrangement of these features is critical for biological activity. nih.gov For kinase inhibitors, a common pharmacophore model involves features mapped onto a known inhibitor within the kinase's binding pocket. researchgate.net The development of a pharmacophore model can guide the design of new derivatives with improved potency and selectivity by identifying the essential interaction points. mdpi.com

Advanced Research Avenues and Future Directions

Molecular Hybridization Strategies Utilizing the Quinoline-Benzamide Core

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores—distinct molecular fragments with specific biological activities—into a single hybrid molecule. This approach can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The quinoline-benzamide core is a versatile scaffold for such strategies. researchgate.netmdpi.comnih.govpreprints.orgrsc.orgresearchgate.netrsc.org

Researchers have successfully synthesized various hybrid molecules incorporating the quinoline (B57606) scaffold with other heterocyclic systems like imidazole, benzimidazole (B57391), and cinnamide. researchgate.netrsc.orgresearchgate.net For instance, the combination of quinoline and benzimidazole moieties has yielded compounds with significant anticancer and antimicrobial properties. researchgate.netresearchgate.net These studies demonstrate the potential of the quinoline-benzamide backbone as a foundational structure for creating novel therapeutic agents. Future research could explore the hybridization of the 3-nitro-N-quinolin-3-ylbenzamide core with other pharmacologically active motifs to develop new classes of drugs.

Design and Evaluation of Multi-Targeted Ligands

The concept of "one molecule, multiple targets" is gaining traction as a promising approach to treat complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.govmdpi.comtandfonline.comacs.orgnih.govnih.govmdpi.com Multi-targeted ligands can offer superior therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents. The quinoline-benzamide scaffold is well-suited for the design of such multi-targeted drugs. researchgate.netmdpi.comnih.govmdpi.comtandfonline.comnih.gov

Studies have shown that quinoline derivatives can be designed to inhibit multiple biological targets simultaneously. mdpi.comnih.govmdpi.com For example, quinoline-based compounds have been developed as dual inhibitors of enzymes implicated in Alzheimer's disease. tandfonline.comnih.gov Given the inherent biological activities associated with both the quinoline and benzamide (B126) moieties, this compound could serve as a template for designing novel multi-targeted ligands. Future in silico and in vitro studies could focus on identifying and validating the multiple targets of derivatives of this compound.

Complexation with Transition Metals for Novel Applications (e.g., Ruthenium Complexes for Photorelease of Nitric Oxide)

The coordination of organic ligands with transition metals can lead to the formation of complexes with unique chemical and physical properties, opening up new avenues for therapeutic and diagnostic applications. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.comtandfonline.comresearchgate.netnih.govdeepdyve.comnih.govbits-pilani.ac.inscielo.bramherst.edu Ruthenium complexes, in particular, have garnered significant attention for their potential in photodynamic therapy and as carriers for the controlled release of bioactive molecules like nitric oxide (NO). rsc.orgresearchgate.netnih.govdeepdyve.comnih.govbits-pilani.ac.in

Nitric oxide is a crucial signaling molecule involved in various physiological processes, and its controlled delivery to specific tissues is a key area of research. nih.govdeepdyve.com Research has demonstrated that ruthenium complexes containing ligands similar to the quinoline-benzamide structure can release NO upon photoactivation. rsc.orgresearchgate.net Specifically, a study on σ-aryl ruthenium(III) complexes with N-(quinolin-8-yl)benzamide derivatives showed that these complexes could be converted to nitrosyl complexes that release NO under illumination. rsc.orgresearchgate.net This suggests that this compound could be a promising ligand for the development of novel ruthenium-based photoactivated NO-releasing agents for targeted cancer therapy.

Exploration within the Broader Class of Nitroheteroaryl Antimicrobials

Nitroheteroaryl compounds constitute an important class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and protozoa. nih.govmjima.orgresearchgate.networldscientific.comworldscientific.comcabidigitallibrary.orgresearchgate.netscielo.brnih.govresearchgate.net The antimicrobial efficacy of these compounds is often linked to the bioreduction of the nitro group, which leads to the formation of reactive intermediates that can damage cellular macromolecules. scielo.br

The presence of the nitro group on the benzamide ring of this compound places it within this significant class of antimicrobials. nih.govscielo.br Research on other nitroheteroaryl compounds, such as nitrothiazoles and nitrofurans, has shown that structural modifications can significantly enhance their antimicrobial activity and ability to combat biofilm-forming bacteria. nih.gov Therefore, exploring the antimicrobial potential of this compound and its derivatives is a logical and promising research direction. Structure-activity relationship (SAR) studies could be conducted to optimize the antimicrobial properties of this scaffold, potentially leading to the discovery of new and effective agents against multidrug-resistant pathogens.

Q & A

Q. What are the established synthetic routes for 3-nitro-N-quinolin-3-ylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a nitrobenzoyl chloride derivative with a substituted quinoline amine. For example, analogous compounds like 4-nitro-N-(3-nitrophenyl)benzamide are synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride under controlled conditions (e.g., anhydrous environment, 0–5°C, 4–6 hours) . Optimization requires tuning parameters such as temperature, stoichiometry, and solvent polarity. Reaction progress can be monitored via TLC or HPLC, and yields are improved by using catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and nitro-group fragmentation patterns .
  • X-ray Crystallography : Single-crystal studies (e.g., P21/c space group, monoclinic system) provide definitive bond lengths and angles, as seen in related nitrobenzamide derivatives .
  • HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the nitro group influence the compound’s reactivity in downstream functionalization?

The nitro group is electron-withdrawing, directing electrophilic substitution to meta positions and stabilizing intermediates in reduction or nucleophilic aromatic substitution. For instance, nitro-to-amine reduction (using H2_2/Pd-C or NaBH4_4) enables further derivatization, but requires careful control to avoid over-reduction or quinoline ring hydrogenation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid interference .
  • Structural Confirmation : Ensure synthesized analogs are re-characterized (via XRD or NMR) to rule out impurities .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures (e.g., PDB IDs) identifies key interactions:

  • Nitro Group : Hydrogen bonding with active-site residues (e.g., Tyr, Lys).
  • Quinoline Core : π-π stacking with aromatic pockets . MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the challenges in formulating this compound for in vivo studies due to solubility limitations?

The compound’s low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies:

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility .
  • Nanoemulsions : Lipid-based carriers improve bioavailability in pharmacokinetic studies .
  • Prodrug Design : Introduce phosphate esters for hydrolytic activation in physiological conditions .

Q. How can synthetic by-products be identified and minimized during scale-up?

Common by-products (e.g., di-acylated derivatives) arise from excess acylating agents. Mitigation steps:

  • Reaction Monitoring : In situ FTIR tracks nitro-group consumption .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .
  • Quality Control : LC-MS identifies impurities at ppm levels .

Structural and Mechanistic Questions

Q. What structural insights can be gained from comparing this compound with its analogs?

Crystal structure data (e.g., monoclinic P21/c, a = 25.0232 Å, α = 98.537°) reveal:

  • Planarity : The benzamide and quinoline moieties form a near-planar conformation, enhancing π-π interactions .
  • Hydrogen Bonding : Nitro groups participate in intermolecular H-bonds, influencing crystallinity . Comparative studies with chloro- or methoxy-substituted analogs highlight steric and electronic effects on bioactivity .

Q. How does the compound’s electronic profile affect its spectroscopic properties?

  • UV-Vis : The nitro group induces a bathochromic shift (λmax ~320 nm) due to n→π* transitions .
  • IR Spectroscopy : Strong NO2_2 asymmetric stretching vibrations at ~1520 cm1^{-1} confirm nitro presence .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Standardized Procedures : Document reaction conditions (e.g., N2_2 atmosphere, anhydrous solvents) .
  • Reference Compounds : Use NIST-validated analogs (e.g., 3-chloro-N-phenylbenzamide) for calibration .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

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